molecular formula C5H4N4O2S B13984944 (1,2,5)Thiadiazolo(3,4-d)pyrimidine-5,7(4H,6H)-dione, 4-methyl- CAS No. 62700-61-2

(1,2,5)Thiadiazolo(3,4-d)pyrimidine-5,7(4H,6H)-dione, 4-methyl-

Cat. No.: B13984944
CAS No.: 62700-61-2
M. Wt: 184.18 g/mol
InChI Key: HQSVLZIIJBQGHR-UHFFFAOYSA-N
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Description

(1,2,5)Thiadiazolo(3,4-d)pyrimidine-5,7(4H,6H)-dione, 4-methyl- is a heterocyclic compound that contains both sulfur and nitrogen atoms within its ring structure

Preparation Methods

The synthesis of (1,2,5)Thiadiazolo(3,4-d)pyrimidine-5,7(4H,6H)-dione, 4-methyl- typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 4-methyl-5-nitro-2-aminopyrimidine with thiourea in the presence of a base such as sodium ethoxide. The reaction is carried out under reflux conditions, leading to the formation of the desired thiadiazolo-pyrimidine ring system.

Industrial production methods may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent product quality and yield.

Chemical Reactions Analysis

(1,2,5)Thiadiazolo(3,4-d)pyrimidine-5,7(4H,6H)-dione, 4-methyl- undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of thiols or amines.

    Substitution: The compound can undergo nucleophilic substitution reactions, where nucleophiles such as amines or alkoxides replace specific atoms or groups within the molecule.

Common reagents and conditions used in these reactions include organic solvents like ethanol or dichloromethane, and reaction temperatures ranging from room temperature to reflux conditions. Major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

(1,2,5)Thiadiazolo(3,4-d)pyrimidine-5,7(4H,6H)-dione, 4-methyl- has several scientific research applications:

    Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds.

    Biology: The compound has shown potential as an antimicrobial agent, inhibiting the growth of various bacterial and fungal strains.

    Medicine: Research is ongoing to explore its potential as an anticancer agent, with studies indicating its ability to inhibit certain cancer cell lines.

    Industry: The compound is used in the development of advanced materials, such as organic semiconductors and photovoltaic cells.

Mechanism of Action

The mechanism of action of (1,2,5)Thiadiazolo(3,4-d)pyrimidine-5,7(4H,6H)-dione, 4-methyl- involves its interaction with specific molecular targets. In biological systems, it may inhibit enzyme activity by binding to the active site or interacting with essential cofactors. The exact pathways involved depend on the specific application and target organism or cell line.

Comparison with Similar Compounds

Similar compounds to (1,2,5)Thiadiazolo(3,4-d)pyrimidine-5,7(4H,6H)-dione, 4-methyl- include:

    (1,2,5)Oxadiazolo(3,4-d)pyrimidine-5,7(4H,6H)-dione: This compound contains an oxygen atom instead of sulfur, leading to different chemical properties and reactivity.

    (1,2,5)Selenadiazolo(3,4-d)pyrimidine-5,7(4H,6H)-dione: This compound contains a selenium atom, which can impart unique electronic properties.

Properties

CAS No.

62700-61-2

Molecular Formula

C5H4N4O2S

Molecular Weight

184.18 g/mol

IUPAC Name

4-methyl-[1,2,5]thiadiazolo[3,4-d]pyrimidine-5,7-dione

InChI

InChI=1S/C5H4N4O2S/c1-9-3-2(7-12-8-3)4(10)6-5(9)11/h1H3,(H,6,10,11)

InChI Key

HQSVLZIIJBQGHR-UHFFFAOYSA-N

Canonical SMILES

CN1C2=NSN=C2C(=O)NC1=O

Origin of Product

United States

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